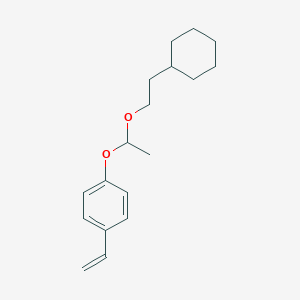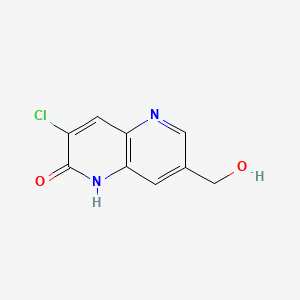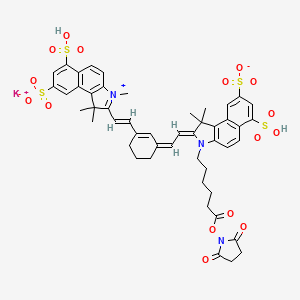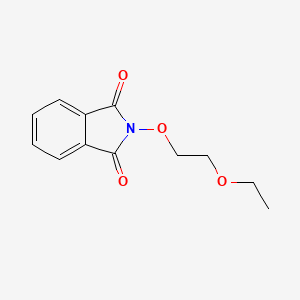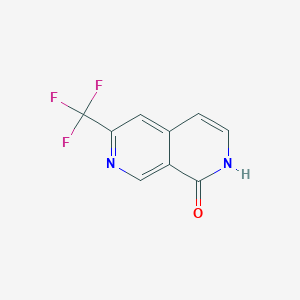
(1R,2S)-2-Allyl-1-methylcyclopentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-Allyl-1-methylcyclopentanol is a chiral alcohol with a cyclopentane ring substituted with an allyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-Allyl-1-methylcyclopentanol typically involves the following steps:
Starting Material: The synthesis often begins with a cyclopentane derivative.
Allylation: Introduction of the allyl group can be achieved through allylation reactions using reagents such as allyl bromide in the presence of a base.
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or similar reagents.
Reduction: The final step involves the reduction of the intermediate to obtain the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form various derivatives, such as alkanes or alkenes, using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the allyl or methyl positions, leading to the formation of various substituted cyclopentanol derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Allyl bromide in the presence of a base, methyl iodide in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alkenes.
Substitution: Substituted cyclopentanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1R,2S)-2-Allyl-1-methylcyclopentanol is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound can be used as a model molecule to study enzyme-catalyzed reactions and stereoselectivity.
Medicine: Potential applications in medicinal chemistry include the development of chiral drugs and pharmaceuticals. Its derivatives may exhibit biological activity and therapeutic potential.
Industry: In the industrial sector, this compound can be used in the synthesis of fine chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-Allyl-1-methylcyclopentanol depends on its specific application. In enzymatic reactions, the compound may interact with active sites of enzymes, leading to stereoselective transformations. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- (1R,2S)-2-Phenylcyclopropanaminium
- (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid
- (1R,2S)-2-Isopropyl-5-methylcyclohexanol
Comparison: (1R,2S)-2-Allyl-1-methylcyclopentanol is unique due to its specific substitution pattern and stereochemistry
Eigenschaften
Molekularformel |
C9H16O |
|---|---|
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
(1R,2S)-1-methyl-2-prop-2-enylcyclopentan-1-ol |
InChI |
InChI=1S/C9H16O/c1-3-5-8-6-4-7-9(8,2)10/h3,8,10H,1,4-7H2,2H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
LZHVTIHKEXVSPI-RKDXNWHRSA-N |
Isomerische SMILES |
C[C@]1(CCC[C@H]1CC=C)O |
Kanonische SMILES |
CC1(CCCC1CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


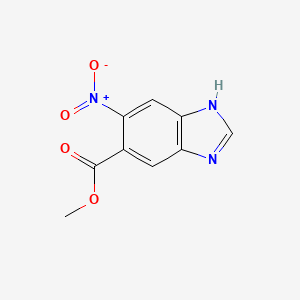
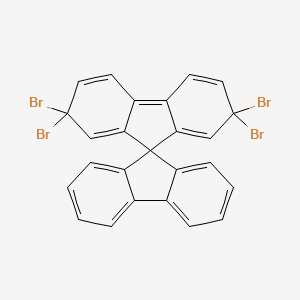
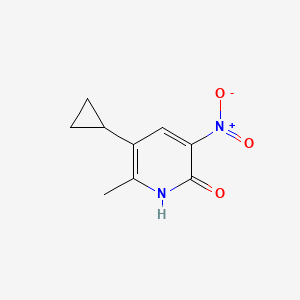
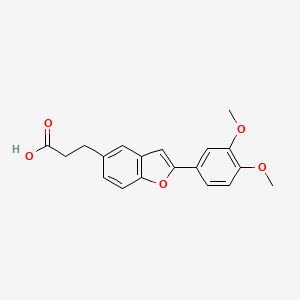
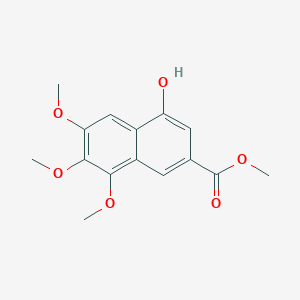
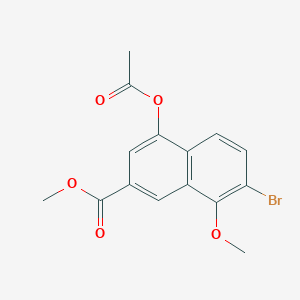

![N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;hexafluorophosphate](/img/structure/B13923864.png)
